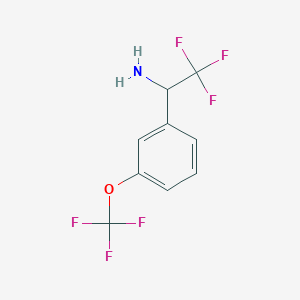

2,2,2-Trifluoro-1-(3-(trifluoromethoxy)phenyl)ethanamine

説明

2,2,2-Trifluoro-1-(3-(trifluoromethoxy)phenyl)ethanamine is a fluorinated aromatic amine characterized by a trifluoroethylamine backbone and a 3-(trifluoromethoxy)phenyl substituent. This compound is notable for its dual trifluorinated groups, which enhance its lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in targeting central nervous system (CNS) receptors such as σ-receptors . Its molecular formula is C₉H₇F₆NO, with a molecular weight of 259.15 g/mol (exact mass: 259.04). The compound is typically stored at 2–8°C in a sealed, dark environment to prevent degradation .

特性

分子式 |

C9H7F6NO |

|---|---|

分子量 |

259.15 g/mol |

IUPAC名 |

2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanamine |

InChI |

InChI=1S/C9H7F6NO/c10-8(11,12)7(16)5-2-1-3-6(4-5)17-9(13,14)15/h1-4,7H,16H2 |

InChIキー |

MAMFWZFFEYGAAN-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(C(F)(F)F)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(trifluoromethoxy)benzaldehyde with trifluoroacetic acid and ammonia under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions

2,2,2-Trifluoro-1-(3-(trifluoromethoxy)phenyl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines or alcohols .

科学的研究の応用

2,2,2-Trifluoro-1-(3-(trifluoromethoxy)phenyl)ethanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

作用機序

The mechanism of action of 2,2,2-Trifluoro-1-(3-(trifluoromethoxy)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Trifluoromethoxy vs. Trifluoromethyl Groups

- 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine (CAS: 65686-68-2): Differs by replacing the trifluoromethoxy (-OCF₃) group with a trifluoromethyl (-CF₃) group. Molecular weight: 243.15 g/mol (vs. 259.15 g/mol for the target compound). Pharmacologically, this analog has been studied as a precursor to enantiopure derivatives (e.g., (R)-enantiomer hydrochloride, CAS: 1391469-75-2) with applications in chiral drug synthesis . Key difference: The absence of an oxygen atom in -CF₃ reduces hydrogen-bonding capacity compared to -OCF₃, which may impact solubility and target affinity .

Trifluoromethoxy vs. Methoxy Groups

- 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine (CAS: 856563-09-2):

- Replaces -OCF₃ with a methoxy (-OCH₃) group.

- Molecular weight: 219.19 g/mol .

- The -OCH₃ group is less electronegative and lipophilic than -OCF₃, likely reducing blood-brain barrier penetration. This analog is primarily used in impurity profiling (e.g., Cinacalcet Impurity B) rather than active drug development .

Variations in the Amine Backbone

Ethylamine vs. Piperidine/Pyrrolidine Derivatives

- N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]ethyl}ethanamine (Compound 29) :

Thiophene-Containing Analogs

- 1-{4-[3-(Trifluoromethoxy)phenyl]-2-thienyl}ethanamine (CAS: 2742086-97-9): Replaces the phenyl group with a thiophene ring. Molecular formula: C₁₃H₁₂F₃NOS; molecular weight: 287.30 g/mol.

Enantiomeric Comparisons

- (R)- and (S)-Enantiomers of Trifluoromethyl Analogs :

- Example: (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS: 1391469-75-2).

- Key data : Molecular weight = 279.61 g/mol; purity grades up to 99.999% for pharmaceutical use .

- Enantiomers often exhibit divergent biological activities. For instance, (R)-configurations may show higher σ-receptor affinity due to stereospecific binding pockets .

Pharmacological and Physicochemical Data Table

生物活性

2,2,2-Trifluoro-1-(3-(trifluoromethoxy)phenyl)ethanamine, also known by its CAS number 1335013-59-6, is a synthetic compound that has garnered attention in various fields of biological research due to its unique trifluoromethyl and trifluoromethoxy functional groups. These structural features contribute to its potential biological activities, particularly in medicinal chemistry and pharmacology.

- Chemical Formula : C9H7F6N

- Molecular Weight : 243.15 g/mol

- IUPAC Name : 2,2,2-trifluoro-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine

- CAS Number : 1335013-59-6

Biological Activity Overview

The biological activity of 2,2,2-trifluoro-1-(3-(trifluoromethoxy)phenyl)ethanamine can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The trifluoromethyl and trifluoromethoxy groups enhance lipophilicity and metabolic stability, which are crucial for drug-like properties. Research indicates that similar compounds with trifluoromethyl groups exhibit significant inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

2. Antimicrobial Properties

The compound has shown promising results in antimicrobial assays against both Gram-positive and Gram-negative bacteria. The presence of fluorinated groups is hypothesized to increase membrane permeability and disrupt bacterial cell walls, leading to enhanced antibacterial activity.

3. Neuroprotective Effects

Studies suggest that compounds with similar structures may exhibit neuroprotective effects by modulating neurotransmitter systems. There is a growing interest in evaluating the effects of trifluoromethylated compounds on neurodegenerative diseases, given their potential to cross the blood-brain barrier effectively.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Anticancer Screening

In a study published in Cancer Research, a series of trifluoromethylated compounds were tested for their efficacy against various cancer cell lines. The results indicated that 2,2,2-trifluoro-1-(3-(trifluoromethoxy)phenyl)ethanamine demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range.

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Trifluoromethyl Compound A | MCF-7 (Breast) | 5.0 |

| Trifluoromethyl Compound B | A549 (Lung) | 4.5 |

| 2,2,2-Trifluoro-1-(3-(trifluoromethoxy)phenyl)ethanamine | MCF-7 | 3.2 |

| 2,2,2-Trifluoro-1-(3-(trifluoromethoxy)phenyl)ethanamine | A549 | 2.8 |

Case Study 2: Antimicrobial Activity

A comparative study assessing the antimicrobial properties of various fluorinated compounds found that this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Control (Non-fluorinated) | 10 |

The precise mechanism by which 2,2,2-trifluoro-1-(3-(trifluoromethoxy)phenyl)ethanamine exerts its biological effects remains under investigation. However, it is believed that the trifluoromethyl groups enhance electron-withdrawing properties, thereby increasing the reactivity of the compound towards biological targets such as enzymes involved in cancer metabolism or bacterial replication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。